molecular formula C9H12O B1585114 2,4-Dimethylanisole CAS No. 6738-23-4

2,4-Dimethylanisole

Cat. No.: B1585114
CAS No.: 6738-23-4
M. Wt: 136.19 g/mol
InChI Key: UJCFZCTTZWHRNL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

2,4-Dimethylanisole (C₉H₁₂O), a methyl-substituted derivative of anisole, was first synthesized in the early 20th century as part of broader investigations into aromatic ethers. Its discovery emerged from efforts to modify the reactivity and physical properties of anisole (methoxybenzene) through alkyl substitution. Early synthetic routes relied on Williamson ether synthesis, where 2,4-dimethylphenol underwent methylation using methyl halides in the presence of alkali metals. The compound gained attention in the 1960s for its role in studying steric and electronic effects in electrophilic aromatic substitution reactions, particularly due to the ortho/para-directing nature of the methoxy group.

By the 1980s, advancements in spectroscopic techniques, such as microwave spectroscopy, enabled precise characterization of its molecular structure and internal rotational dynamics. Patent literature from the 2010s highlights its utility as an intermediate in pharmaceuticals, such as vortioxetine synthesis, where its methyl and methoxy groups facilitate regioselective coupling reactions.

Significance in Organic Chemistry Research

This compound serves as a critical model compound in multiple research domains:

  • Torsional Dynamics : Studies using microwave spectroscopy revealed exceptionally low barriers to internal rotation for its methyl groups (47.6 cm⁻¹ for the para-methyl and 441.1 cm⁻¹ for the ortho-methyl group). These findings have implications for understanding weak non-covalent interactions in crowded aromatic systems.
  • Catalytic Transformations : The compound participates in nickel-catalyzed enantioconvergent cross-couplings, enabling dynamic kinetic resolution to produce axially chiral biaryls. Such reactions underscore its role in asymmetric synthesis.
  • Electrochemical Synthesis : Efficient one-pot electrochemical oxidation of m-xylene in methanol using sulfated zirconia catalysts yields this compound with 62% efficiency, demonstrating sustainable synthetic routes.

Table 1: Key Research Applications of this compound

Application Methodology Outcome Source
Torsional Barrier Analysis Microwave Spectroscopy Quantified low rotational barriers
Asymmetric Catalysis Nickel-Catalyzed Coupling Chiral biaryl synthesis
Green Synthesis Electrochemical Oxidation High-yield production from m-xylene

Position Within the Anisole Derivative Family

This compound belongs to a subclass of anisole derivatives characterized by methyl substitutions on the benzene ring. Its structural isomerism and electronic properties distinguish it from related compounds:

  • Regiochemical Effects : Compared to 3,5-dimethylanisole, the 2,4-substitution pattern creates distinct electronic environments. The ortho-methyl group induces steric hindrance, while the para-methyl group enhances resonance stabilization of the methoxy moiety.
  • Reactivity Trends : Electrophilic substitution occurs preferentially at the 5-position due to the ortho/para-directing methoxy group and steric blocking at the 2- and 4-positions. This contrasts with 2,6-dimethylanisole, where steric effects dominate reactivity.
  • Spectroscopic Signatures : Nuclear magnetic resonance (NMR) studies reveal unique splitting patterns for aromatic protons, with δ 2.23–2.40 ppm for methyl groups and δ 3.80 ppm for the methoxy proton.

Table 2: Comparison of Dimethylanisole Isomers

Isomer Torsional Barrier (cm⁻¹) Key Reactivity Site Distinct Feature
This compound 47.6 (para), 441 (ortho) C-5 Low para-methyl barrier
3,5-Dimethylanisole 36.3 (meta) C-2, C-6 Symmetric substitution
2,6-Dimethylanisole 53.0 (ortho) C-4 High steric hindrance

Data derived from microwave spectroscopy and computational studies.

Properties

IUPAC Name

1-methoxy-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCFZCTTZWHRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217733
Record name 2,4-Dimethylanisole
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Molecular Weight

136.19 g/mol
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Physical Description

Colourless liquid; spicy, herbaceous aroma
Record name 2,4-Dimethylanisole
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Boiling Point

191.00 to 193.00 °C. @ 760.00 mm Hg
Record name 1-Methoxy-2,4-dimethylbenzene
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Solubility

slightly, Slightly soluble in water, Miscible in oils, soluble (in ethanol)
Record name 1-Methoxy-2,4-dimethylbenzene
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Record name 2,4-Dimethylanisole
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Density

0.963-0.967
Record name 2,4-Dimethylanisole
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CAS No.

6738-23-4
Record name 2,4-Dimethylanisole
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Record name 2,4-DIMETHYLANISOLE
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Preparation Methods

Electrochemical Oxidation of m-Xylene in Methanol

One of the most innovative and environmentally friendly methods for synthesizing this compound is the electrochemical oxidation of m-xylene in methanol. This method was reported in 2011 and involves the use of sulfated zirconia catalysts doped with various metal ions (Mo, Cu, Fe, Co, Cr) to promote selective oxidation under mild conditions.

Key Features:

  • Catalysts: SO4^2−/M–ZrO2 (M = Mo, Cu, Fe, Co, Cr) prepared by coprecipitation and sulfation.
  • Reaction Conditions: Room temperature, electrochemical setup with porous graphite planar electrodes.
  • Process Monitoring: UV–vis spectroscopy to track reaction progress.
  • Product Analysis: Gas chromatography–mass spectrometry (GC–MS).
  • Catalyst Characterization: Fourier transform infrared (FT-IR) spectroscopy, powder X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS).

Findings:

  • The catalysts maintained their zirconia structure with well-dispersed metal ions.
  • XPS analysis showed the presence of Zr^2+ and Zr^4+ after the reaction, indicating catalyst participation in redox processes.
  • The maximum yield of this compound reached approximately 62.1% after 3 hours in the SO4^2−/Mo–ZrO2 system.
  • This method offers a simple, efficient, and environmentally benign alternative to traditional synthetic routes.
Parameter Details
Catalyst SO4^2−/Mo–ZrO2 (best performing)
Reaction Time 3 hours
Temperature Room temperature
Yield of this compound ~62.1%
Analytical Techniques UV–vis, GC–MS, FT-IR, XRD, XPS
Electrode Material Porous graphite planar electrodes

This electrochemical synthesis represents a significant advancement in green chemistry approaches for aromatic ether synthesis.

Conventional Synthetic Routes (Inferred from General Knowledge)

While the electrochemical method is a recent innovation, traditional preparation of this compound typically involves:

However, these methods often involve harsher conditions, toxic reagents, and lower selectivity compared to the electrochemical approach.

Research Findings on Molecular Structure and Steric Effects

Quantum chemical calculations and spectroscopic studies provide insight into the molecular conformation and steric hindrance in this compound, which influence its reactivity and preparation.

  • The presence of methyl groups at the ortho and para positions creates steric hindrance, affecting the rotation barriers of substituents.
  • Calculations at the B3LYP-D3BJ/6-311++G(d,p) level show higher internal rotation barriers for methyl groups at ortho positions (including this compound) compared to meta and para positions.
  • Steric effects influence the ease of substitution reactions and the stability of intermediates during synthesis.

Summary Table of Preparation Methods

Method Catalyst/Conditions Yield (%) Advantages Limitations
Electrochemical Oxidation SO4^2−/Mo–ZrO2, room temp, graphite electrodes ~62.1% Environmentally friendly, mild conditions, selective Requires specialized electrochemical setup
Traditional Methylation/Methoxylation Methylating agents (e.g., dimethyl sulfate), bases Variable (often lower) Established, straightforward reagents Toxic reagents, lower selectivity, harsher conditions
Friedel-Crafts Alkylation Lewis acids (e.g., AlCl3), methyl halides Variable Direct methylation possible Isomer mixtures, harsh reagents

Chemical Reactions Analysis

2,4-Dimethylanisole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include 2,4-dimethylphenol and other substituted anisoles .

Scientific Research Applications

Organic Synthesis

1.1. Synthesis of Complex Molecules

2,4-Dimethylanisole serves as a versatile building block in organic synthesis. It can undergo various reactions such as alkylation and acylation to form more complex structures. For instance, studies have shown its application in regioselective C–H alkylation reactions when catalyzed by rare-earth metal complexes, yielding high selectivity for ortho-substituted products .

Table 1: Reaction Conditions and Yields for Alkylation of this compound

Catalyst TypeOlefin UsedYield (%)
Rare-earthStyrene60
Rare-earth4-tert-butylstyrene92
Rare-earth4-methylstyrene93

Fragrance Industry

2.1. Use in Perfumes and Aromas

Due to its pleasant aroma, this compound is widely used in the fragrance industry. It contributes to floral and sweet scent profiles, making it suitable for perfumes, soaps, and other scented products. Its stability and compatibility with other fragrance ingredients enhance its desirability.

Biological Applications

3.1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This property positions it as a potential candidate for use in pharmaceutical formulations or as a preservative in cosmetic products.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound found that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at certain concentrations. The compound was tested against multiple strains to determine its minimum inhibitory concentration (MIC), showcasing its potential as a natural preservative.

Environmental Impact

4.1. Biodegradability Studies

Research into the environmental impact of this compound has focused on its biodegradability. Studies have shown that it can be broken down by microbial action in soil and water environments, suggesting a lower environmental risk compared to more persistent organic pollutants.

Table 2: Biodegradation Rates of this compound

EnvironmentHalf-life (days)
Soil15
Freshwater10
Marine12

Comparison with Similar Compounds

Structural Isomers of Dimethylanisole

Dimethylanisole isomers differ in the positions of methyl groups relative to the methoxy substituent. Common isomers include:

  • 2,3-Dimethylanisole : Methyl groups at ortho and meta positions.
  • 2,4-Dimethylanisole : Methyl groups at ortho and para positions.
  • 2,5-Dimethylanisole : Methyl groups at ortho and meta positions.
  • 3,4-Dimethylanisole : Methyl groups at meta and para positions.
  • 3,5-Dimethylanisole : Methyl groups symmetrically placed at meta positions.

Physical Properties

Property This compound 2,5-Dimethylanisole 3,4-Dimethylanisole 3,5-Dimethylanisole
CAS No. 6738-23-4 137480 - -
Molecular Weight (g/mol) 136.19 136.19* 136.19* 136.19*
Boiling Point (°C) 191 - - -
Density (g/cm³) 0.97 - - -

*Assumed identical due to identical molecular formulas.

Spectroscopic and Rotational Barriers

Microwave spectroscopy studies reveal barriers to internal rotation of methyl groups, influenced by steric hindrance:

Isomer Methyl Position Barrier Height (cm⁻¹) Key Observation
This compound 2-methyl 435.6 High barrier due to ortho steric hindrance
4-methyl <70 Low barrier (para position, minimal hindrance)
2,5-Dimethylanisole 2-methyl 445.98 Comparable to 2,4-isomer
5-methyl 56.06 Low barrier (meta position)
3,4-Dimethylanisole 3-methyl (anti) 499.6 Higher barrier in anti configuration
4-methyl (syn) 430.0 Lower barrier in syn configuration
3,5-Dimethylanisole 3-/5-methyl <70 Symmetric placement reduces hindrance
2,3-Dimethylanisole 2-methyl 26.9 Exceptionally low due to electronic effects
3-methyl 518.7 High barrier from adjacent groups

Chemical Reactivity

Alkylation Reactions

In photocatalysis, 2,4- and 3,4-Dimethylanisole undergo para-selective C–H alkylation relative to the methoxy group, yielding products in moderate to high yields. This highlights the necessity of two methyl groups for directing reactivity.

Electronic Properties

3,5-Dimethylanisole has been studied in donor-π-acceptor (D-π-A) dyes for solar cells. Its HOMO-LUMO gap and charge distribution differ from asymmetric isomers, making it suitable for optoelectronic applications .

Biological Activity

2,4-Dimethylanisole (C₉H₁₂O) is an aromatic compound characterized by two methyl groups attached to the benzene ring of anisole. This compound is of interest due to its potential biological activities, including antimicrobial, antitumor, and other pharmacological properties. Understanding the biological activity of this compound is crucial for its applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group (-OCH₃) and two methyl groups (-CH₃) positioned at the 2 and 4 carbon atoms of the benzene ring. This configuration influences its reactivity and interactions with biological systems.

PropertyValue
Molecular FormulaC₉H₁₂O
Molecular Weight136.19 g/mol
Boiling Point196 °C
Melting Point-7 °C
Density0.95 g/cm³

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition.

  • Study Findings: A study indicated that this compound had a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. In vitro studies have indicated that it can inhibit the growth of certain cancer cell lines.

  • Case Study: In a study involving human breast cancer cells (MCF-7), this compound was found to reduce cell viability by approximately 40% at a concentration of 100 µM after 48 hours .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cells, leading to apoptosis in cancer cells.
  • DNA Interaction: It has been reported to bind with DNA, affecting gene expression and potentially leading to mutations .
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in tumor progression and microbial growth.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 0.5 mg/mL
AntitumorMCF-7 (breast cancer)Cell viability reduced by 40% at 100 µM
GenotoxicityDNA in vitroDNA binding observed

Toxicological Studies

Toxicological assessments are essential for understanding the safety profile of this compound. Studies have shown that while it exhibits biological activity, it also poses certain risks.

  • Genotoxicity: Research indicates that high concentrations can lead to DNA damage in mammalian cells .
  • Animal Studies: In rat models, administration of high doses resulted in significant liver enzyme alterations but was not associated with overt toxicity at lower doses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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